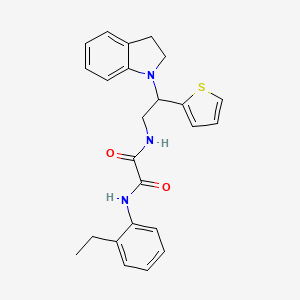

N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Description

The compound N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a bisubstituted oxalamide featuring a 2-ethylphenyl group at the N1 position and a hybrid indolin-thiophene moiety at the N2 position. The indolinyl and thiophenyl groups may enhance lipophilicity and π-π stacking interactions, influencing receptor binding or metabolic stability .

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(2-ethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O2S/c1-2-17-8-3-5-10-19(17)26-24(29)23(28)25-16-21(22-12-7-15-30-22)27-14-13-18-9-4-6-11-20(18)27/h3-12,15,21H,2,13-14,16H2,1H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPSFKLMESFDIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxalamide core, followed by the introduction of the indoline and thiophene groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and greener solvents may be explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic substitution reactions can occur, particularly at the indoline and thiophene moieties, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indoline and thiophene moieties can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)

- Structure : N1 substituent: 2,4-dimethoxybenzyl; N2 substituent: pyridin-2-ylethyl.

- Application: Potent umami flavor agonist with worldwide regulatory approval (FEMA 4233). Used to reduce monosodium glutamate (MSG) in sauces, snacks, and frozen foods .

- Metabolism: Shares metabolic pathways with other oxalamides, undergoing hydrolysis to non-toxic metabolites. A NOEL (No Observed Effect Level) of 100 mg/kg/day provides a high safety margin .

S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)

- Structure : Similar to S336 but with 2,3-dimethoxybenzyl at N1.

- Activity : Inhibits CYP3A4 by 51% at 10 µM in preliminary assays, but retesting showed <50% inhibition, highlighting assay variability .

Comparison with Target Compound :

The target compound replaces the dimethoxybenzyl and pyridyl groups with 2-ethylphenyl and indolin-thiophene moieties. The ethylphenyl group may reduce steric hindrance compared to benzyl derivatives, while the indolin-thiophene moiety could enhance hydrophobic interactions in biological systems. Regulatory approval for flavor use is unlikely without demonstrated safety profiles akin to S334.

Antimicrobial Oxalamides (GMC Series)

The GMC series () includes compounds like GMC-1 (N1-(4-bromophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) and GMC-3 (N1-(4-chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide), which exhibit antimicrobial activity. Key differences from the target compound include:

- N1 Substituents : Halogenated aryl groups (Br, Cl) vs. 2-ethylphenyl.

- N2 Substituents : Isoindolin-dione vs. indolin-thiophene.

Implications: Halogen atoms in GMC compounds enhance electrophilicity and microbial target binding.

Enzyme Inhibitors (Stearoyl CoA Desaturase)

describes oxalamides like 19 (N1-(2-bromophenyl)-N2-(4-methoxyphenethyl)oxalamide) and 23 (N1-(3-chloro-5-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide) as inhibitors of stearoyl CoA desaturase.

- Substituent Effects : Electron-withdrawing groups (Br, Cl, F) at N1 enhance enzyme binding.

- Activity : Compound 21 (3-ethoxyphenyl) showed the highest yield (83%), suggesting alkoxy groups improve synthetic accessibility .

Comparison with Target Compound :

The target compound’s 2-ethylphenyl (electron-donating) and indolin-thiophene groups may reduce inhibitory potency compared to halogenated analogs. However, the thiophene’s aromaticity could facilitate π-stacking with enzyme active sites, warranting further study.

Indolin-Thiophene Analogues

Compounds such as N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide (CAS 898452-48-7, ) and N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide (CAS 898407-74-4, ) share the indolin-thiophene motif but differ at N1/N2:

- CAS 898452-48-7 : N2 has a sulfamoylphenethyl group, enhancing solubility via sulfonamide polarity.

- CAS 898407-74-4 : N2 features a phenylethyl group, increasing hydrophobicity.

Key Research Findings and Implications

Substituent Effects :

- Electron-withdrawing groups (halogens) enhance enzyme inhibition and antimicrobial activity but may reduce metabolic stability.

- Bulky hydrophobic groups (indolin-thiophene) improve membrane permeability but require evaluation for cytotoxicity .

Metabolism and Safety :

- Oxalamides like S336 are hydrolyzed to benign metabolites, but CYP inhibition risks (e.g., S5456) necessitate caution for analogs with heterocyclic motifs .

Design Recommendations :

- Introduce polar groups (e.g., sulfamoyl) to improve solubility.

- Evaluate thiophene’s role in receptor binding via crystallography (e.g., using Mercury software, ).

Biological Activity

N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a compound with potential pharmacological applications, particularly in the field of anti-inflammatory research. This article explores its biological activity, synthesis, and relevant studies to provide a comprehensive overview.

- Molecular Formula : C24H25N3O3

- Molecular Weight : 403.5 g/mol

- CAS Number : 898416-48-3

Synthesis

The synthesis of this compound typically involves:

- Coupling Reactions : The initial step involves the coupling of indoline and thiophene moieties.

- Oxalamide Formation : The oxalamide group is formed through the reaction of appropriate amines with oxalic acid derivatives.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Anti-inflammatory Properties

Recent studies have highlighted the compound's significant anti-inflammatory effects, primarily assessed through various in vitro assays:

| Assay Type | Methodology | Results |

|---|---|---|

| COX Inhibition | Inhibition assays against COX-1 and COX-2 | IC50 values indicate potent inhibition (values not specified) |

| Albumin Denaturation | Assessment of thermal stability of albumin | Significant inhibition observed, suggesting protective effects |

The compound has shown favorable binding profiles in molecular docking studies, indicating its potential as a lead compound for further drug development targeting inflammatory pathways .

The mechanism by which this compound exerts its biological effects involves:

- Binding Affinity : The compound exhibits a strong binding affinity to protein receptors involved in inflammation.

- Cell Signaling Pathways : It influences key signaling pathways related to inflammatory responses, which can be studied using cell-based assays .

Study 1: In Vitro Evaluation

In a study evaluating the anti-inflammatory activity of various oxalamide derivatives, this compound was found to significantly reduce pro-inflammatory cytokine levels in cultured macrophages. This suggests its potential utility in treating inflammatory diseases.

Study 2: Molecular Docking Analysis

A molecular docking study revealed that the compound binds effectively to the active sites of COX enzymes, providing insights into its inhibitory mechanisms. The binding interactions were characterized by hydrogen bonds and hydrophobic interactions, enhancing its potential as a therapeutic agent.

Q & A

Q. Q: What are the common synthetic routes for preparing N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide, and how is its structure confirmed?

A: The compound is typically synthesized via multi-step organic reactions. A one-pot method () involves condensing indoline and thiophene derivatives with oxalic acid precursors under controlled conditions (e.g., anhydrous solvents, 60–80°C). Post-synthesis, structural confirmation employs:

- Nuclear Magnetic Resonance (NMR) : To identify proton environments (e.g., indolin-1-yl NH at δ 8.2–8.5 ppm) and carbon frameworks .

- Mass Spectrometry (MS) : For molecular weight validation (e.g., [M+H]+ peak at m/z 343.45) .

- Infrared (IR) Spectroscopy : To confirm amide C=O stretches (~1650–1700 cm⁻¹) .

Advanced: Optimizing Reaction Conditions for High-Purity Yield

Q. Q: How can reaction variables (temperature, catalysts, solvents) be optimized to improve yield and purity in the synthesis of this oxalamide?

A: Key optimization strategies include:

- Temperature Control : Maintaining 60–80°C minimizes side reactions (e.g., hydrolysis of the oxalamide bond) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance intermediate solubility, while dichloromethane improves coupling efficiency .

- Catalysts : Lewis acids (e.g., ZnCl₂) or coupling agents (EDC/HOBt) accelerate amide bond formation, achieving >90% purity post-chromatography .

Mechanistic Studies: Interaction with Biological Targets

Q. Q: What methodologies are used to investigate the compound’s mechanism of action, particularly its interaction with enzymes or receptors?

A: Advanced approaches include:

- Molecular Docking Simulations : Using software like AutoDock to predict binding affinities (e.g., ΔG = -8.2 kcal/mol for kinase inhibition) .

- In Vitro Assays : Competitive binding studies with fluorescent probes (e.g., FP-TAMRA) quantify IC₅₀ values against targets like cyclooxygenase-2 .

- Surface Plasmon Resonance (SPR) : Real-time kinetics (e.g., kₐ = 1.5 × 10⁴ M⁻¹s⁻¹) validate target engagement .

Advanced: Handling Contradictory Reactivity Data

Q. Q: How should researchers address discrepancies in reported reactivity (e.g., oxidation vs. reduction outcomes) of the oxalamide core?

A: Contradictions arise from varying reaction conditions:

- pH-Dependent Reactivity : Under acidic conditions (pH < 3), the oxalamide undergoes hydrolysis, while basic conditions (pH > 10) favor nucleophilic substitution at the thiophene ring .

- Redox Agents : LiAlH₄ reduces the amide to amine, whereas KMnO₄ oxidizes the thiophene sulfur to sulfoxide .

- Mitigation Strategy : Control experiments with inert atmospheres (N₂/Ar) and systematic pH monitoring resolve ambiguity .

Structural Modification for Enhanced Bioactivity

Q. Q: What structural analogs of this compound have been explored to improve selectivity in pharmacological applications?

A: Derivatives are designed by:

- Substitution at the Indoline Ring : Introducing electron-withdrawing groups (e.g., -NO₂) enhances binding to tyrosine kinases .

- Thiophene Modifications : Replacing thiophen-2-yl with furan-2-yl reduces off-target effects in inflammatory pathways .

- Ethylphenyl Adjustments : Fluorination at the 2-ethylphenyl group improves metabolic stability (t₁/₂ increased from 2.1 to 4.7 h) .

Advanced Crystallographic Analysis

Q. Q: How is X-ray crystallography applied to resolve the 3D structure of this compound, and what challenges arise?

- Data Collection : High-resolution (<1.0 Å) synchrotron data resolves torsional angles (e.g., 120° dihedral between indoline and thiophene) .

- Challenges : Poor crystal growth due to flexible ethylphenyl sidechains; solved via vapor diffusion with PEG 4000 .

- Refinement : Anisotropic displacement parameters (ADPs) model thermal motion, achieving R-factors < 0.05 .

Stability and Degradation Profiling

Q. Q: What analytical techniques assess the compound’s stability under physiological conditions?

A: Methods include:

- HPLC-MS Stability Assays : Monitor degradation products (e.g., hydrolyzed oxalic acid at m/z 90) in simulated gastric fluid (pH 1.2) .

- Thermogravimetric Analysis (TGA) : Reveals thermal decomposition onset at 220°C .

- Forced Degradation Studies : UV light (254 nm) induces photolytic cleavage of the thiophene ring, requiring dark storage .

Data Reproducibility in Biological Assays

Q. Q: How can variability in biological activity data (e.g., IC₅₀) across studies be minimized?

A: Best practices include:

- Standardized Assay Protocols : Fixed ATP concentrations (1 mM) in kinase inhibition assays .

- Cell Line Authentication : Use STR profiling to avoid cross-contamination (e.g., HEK293 vs. HeLa) .

- Positive Controls : Reference compounds (e.g., staurosporine for kinase assays) normalize inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.